2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups, a fluorophenyl group, and a pyrazolopyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Construction of the Pyrazolopyridine Core: The pyrazolopyridine core is formed through cyclization reactions involving hydrazine derivatives and pyridine intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Lacks the fluorine atom on the phenyl ring.
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Contains a chlorine atom instead of a fluorine atom.
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Contains a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-10-9-11(2)22-18(21-10)24-17(25)15-14(7-8-20-16(15)23-24)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKWLUZIYFIDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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